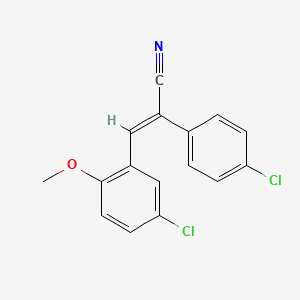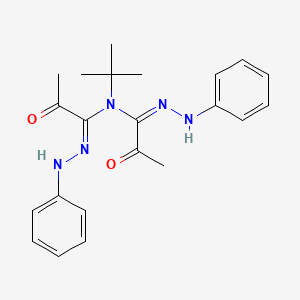
3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile, also known as CMCA, is a chemical compound that belongs to the family of acrylonitrile derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
Wissenschaftliche Forschungsanwendungen
3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In a study conducted by Zhang et al., this compound was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, this compound has been reported to exhibit potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Wirkmechanismus
The exact mechanism of action of 3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in cells. For instance, this compound has been reported to activate the p38 MAPK signaling pathway, which plays a crucial role in cell proliferation and apoptosis. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. For instance, it has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which play a crucial role in the pathogenesis of various diseases. Moreover, this compound has been reported to inhibit the activity of enzymes such as COX-2, which are involved in the production of pro-inflammatory mediators. Furthermore, this compound has been shown to modulate the levels of various neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile in lab experiments is its high purity and stability. Moreover, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo. Moreover, the exact dosage and administration route of this compound in animal studies are not well-established, which can affect the reproducibility and reliability of the results.
Zukünftige Richtungen
There are several future directions for the research on 3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile. One of the potential applications of this compound is in the development of novel anticancer agents. Moreover, this compound can be used as a starting material for the synthesis of various derivatives with improved pharmacological properties. Furthermore, the potential environmental impact of this compound and its derivatives should be investigated, as they can be used in the production of various materials such as polymers and resins. Finally, the development of novel methods for the synthesis and purification of this compound can lead to improved yields and purity, which can facilitate its applications in various fields.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including medicinal chemistry, material science, and environmental science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of novel drugs and materials with improved properties.
Synthesemethoden
3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile can be synthesized using different methods, including the Knoevenagel condensation reaction, the Wittig reaction, and the Suzuki coupling reaction. The most common method involves the Knoevenagel condensation reaction between 5-chloro-2-methoxybenzaldehyde and 4-chlorobenzonitrile in the presence of a base catalyst such as piperidine. The reaction yields this compound as a yellow solid with a purity of over 95%.
Eigenschaften
IUPAC Name |
(E)-3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c1-20-16-7-6-15(18)9-12(16)8-13(10-19)11-2-4-14(17)5-3-11/h2-9H,1H3/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDQZRXLOFYUBA-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=C(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=C(/C#N)\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5718747.png)
![7-amino-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5718755.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5718757.png)
![3-methyl-7-(2-naphthyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5718758.png)

![N-(3-{[(1-methylethylidene)amino]oxy}-5-nitrophenyl)acetamide](/img/structure/B5718776.png)
![2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5718780.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5718788.png)
![7-(4-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5718796.png)
![N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5718802.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5718830.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5718837.png)